molecular formula C18H18ClN5O B14794324 (S)-8-(1-((6-Chloropyrimidin-4-yl)amino)propan-2-yl)-N-methylquinoline-4-carboxamide

(S)-8-(1-((6-Chloropyrimidin-4-yl)amino)propan-2-yl)-N-methylquinoline-4-carboxamide

Cat. No.: B14794324
M. Wt: 355.8 g/mol
InChI Key: DPFKDDNWHOCMHM-LLVKDONJSA-N
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Description

(S)-8-(1-((6-Chloropyrimidin-4-yl)amino)propan-2-yl)-N-methylquinoline-4-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-8-(1-((6-Chloropyrimidin-4-yl)amino)propan-2-yl)-N-methylquinoline-4-carboxamide typically involves multi-step organic reactions. The starting materials may include quinoline derivatives and chloropyrimidine compounds. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using large-scale reactors, and ensuring the purity of the final product through various purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can convert the nitro groups to amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chloropyrimidine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom in the pyrimidine ring.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as anticancer or antimicrobial activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (S)-8-(1-((6-Chloropyrimidin-4-yl)amino)propan-2-yl)-N-methylquinoline-4-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or DNA. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds like chloroquine and quinine, which are known for their antimalarial properties.

    Pyrimidine Derivatives: Compounds such as 5-fluorouracil, used in cancer treatment.

Uniqueness

(S)-8-(1-((6-Chloropyrimidin-4-yl)amino)propan-2-yl)-N-methylquinoline-4-carboxamide is unique due to its specific structural features, such as the combination of quinoline and chloropyrimidine moieties. This unique structure may confer distinct biological activities and therapeutic potential compared to other similar compounds.

Properties

Molecular Formula

C18H18ClN5O

Molecular Weight

355.8 g/mol

IUPAC Name

8-[(2S)-1-[(6-chloropyrimidin-4-yl)amino]propan-2-yl]-N-methylquinoline-4-carboxamide

InChI

InChI=1S/C18H18ClN5O/c1-11(9-22-16-8-15(19)23-10-24-16)12-4-3-5-13-14(18(25)20-2)6-7-21-17(12)13/h3-8,10-11H,9H2,1-2H3,(H,20,25)(H,22,23,24)/t11-/m1/s1

InChI Key

DPFKDDNWHOCMHM-LLVKDONJSA-N

Isomeric SMILES

C[C@H](CNC1=CC(=NC=N1)Cl)C2=CC=CC3=C(C=CN=C32)C(=O)NC

Canonical SMILES

CC(CNC1=CC(=NC=N1)Cl)C2=CC=CC3=C(C=CN=C32)C(=O)NC

Origin of Product

United States

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